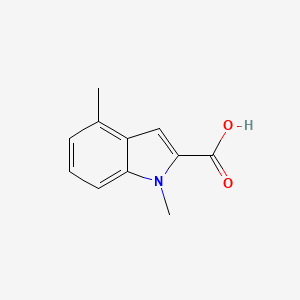

![molecular formula C11H16N2O5S B1335627 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2](/img/structure/B1335627.png)

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid, also known as DMSO2-HEBA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and has been extensively studied due to its potential applications in various fields of research.

Applications De Recherche Scientifique

Supramolecular Organic Salts

Research on hydrogen bonding involving 2-aminoheterocyclic compounds and carboxylic acid derivatives, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, has contributed to the understanding of binding mechanisms with carboxylic acid derivatives. This study showcases the preparation of anhydrous and hydrous multicomponent adducts and examines their crystalline forms, focusing on the stabilization of supramolecular architectures of salts through non-covalent interactions (Jin et al., 2011).

Biosynthesis of Natural Products

The biosynthesis of AHBA-derived natural products, including a family of ansamycins, saliniketals, and mitomycins, is explored. This comprehensive review covers molecular genetics, chemical, and biochemical perspectives on the biosynthesis pathways and structures of these natural products (Kang et al., 2012).

Electrochemical Behavior

A study on the electrochemical reduction of various benzoic acids, including 2-hydroxy-5-azo-benzoic acid, provides insights into the impact of substituents and pH on their electrochemical behavior. The proposed mechanism for the reduction process, leading to the formation of 5-amino salicylic acid, reveals important aspects of their electrochemical characteristics (Mandić et al., 2004).

Prenylated Benzoic Acids

Investigating the leaves of Rapanea myricoides, researchers identified two diprenylated benzoic acids, contributing to the understanding of natural product synthesis and structural characterizations of these compounds (Blunt et al., 1998).

Synthesis of Key Intermediates

The industrial process scale-up for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in manufacturing SGLT2 inhibitors, demonstrates a practical and cost-effective approach. This study emphasizes the importance of this intermediate in the context of diabetes therapy (Zhang et al., 2022).

Biological Activity of Complexes

Research on the synthesis and characterization of a benzoic acid derivative and its Cd(II) complex illustrates the potential biological activities, such as antifungal and antibacterial properties, of these compounds. This study contributes to the field of medicinal chemistry and drug development (Jaber et al., 2021).

Propriétés

IUPAC Name |

5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUSSPCTEKRTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407000 |

Source

|

| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

CAS RN |

91431-32-2 |

Source

|

| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)

![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)

![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)

![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)